molecular formula C15H13Cl2NO3 B1393062 Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate CAS No. 1020569-65-6

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate

Cat. No. B1393062
M. Wt: 326.2 g/mol
InChI Key: LCBWCDNDUBMBBY-UHFFFAOYSA-N
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Description

“Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate” is a carboxylate derivative of the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . The structure of “Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate” includes a cyclopropyl group and a 2,6-dichlorophenyl group attached to the isoxazole ring .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse and depend on the substituents on the isoxazole ring . For instance, the [4+1] cycloaddition reaction of isocyanides with α-haloketone oxime can lead to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .


Physical And Chemical Properties Analysis

The molecular weight of “Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate” is 326.2 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Isoxazole Derivatives

Studies have developed efficient, high-yielding syntheses for isoxazole derivatives, including those related to Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate. These syntheses are suitable for large-scale use and can incorporate chiral sulfides. They serve as starting materials for convergent, biomimetic syntheses of complex organic compounds like α-cyclopiazonic acid (Moorthie et al., 2007).

Regioselective Synthesis Under Ultrasound Irradiation

Another research area focuses on the regioselective synthesis of related compounds, such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, under ultrasound irradiation. This method significantly reduces reaction times and achieves high yields, demonstrating an innovative approach to synthesizing structurally similar compounds (Machado et al., 2011).

Studies in Molecular Structure

Research on the molecular structure of similar compounds, such as ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, has revealed complex hydrogen-bonded supramolecular structures. These studies provide insights into the molecular interactions and structural stability of these compounds, which are crucial for understanding their potential applications in various fields (Costa et al., 2007).

Cycloaddition Reactions

Cycloaddition reactions involving ethyl cyanocarboxylate N-oxide and trifluoropropene derivatives have been studied, resulting in the formation of isomeric ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates. These reactions are important for the synthesis of various isoxazole derivatives with potential pharmaceutical applications (Markitanov et al., 2018).

Future Directions

Isoxazole derivatives have attracted considerable attention due to their significant biological activities. Therefore, it is of prime importance to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This will help in expanding the available drug-like chemical space and accelerate the drug discovery programme .

properties

IUPAC Name

ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-2-20-15(19)12-13(18-21-14(12)8-6-7-8)11-9(16)4-3-5-10(11)17/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBWCDNDUBMBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate

Synthesis routes and methods

Procedure details

To a water bath-cooled solution of 2,6-dichlorobenzaldehyde oxime (2.20 g, 11.6 mmol) in N,N-dimethylformamide (7 mL) was added solid N-chlorosuccinimide (1.55 g, 11.6 mmol). The solutions were stirred while in the water bath for approximately 20 min and the outside the bath for approximately 1 hour. The solution was poured into water and extracted twice with ether. The combined organic layers containing the crude imidoyl chloride were dried over magnesium sulfate and then concentrated. To a separate solution of ethyl 3-cyclopropyl-3-oxopropanoate (2.17 g, 13.9 mmol) in THF (3 mL) at 0° C. was added sodium ethoxide (25 wt % in ethanol, 4.36 mL, 13.9 mmol). The solution was stirred for a few minutes and then the above imidoyl chloride was added. The solution was stirred at 0° C. for 10 minutes and then at ambient temperature overnight. The solution was poured into water and extracted three times with ethyl acetate. The combined organic layers were dried over magnesium sulfate, concentrated and purified by chromatography (silica gel, 0-5% ethyl acetate in hexanes gradient elution) to afford ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate (289 mg, 8%). 1H-NMR (400 MHz, DMSO-d6) δ 7.62-7.53 (m, 3H), 4.04 (q, J=7 Hz, 2H), 2.84-2.82 (m, 1H), 1.35-1.25 (m, 4H), 0.93 (t, J=7 Hz, 3H).
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imidoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate
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Citations

For This Compound
1
Citations
X Tang, M Ning, Y Ye, Y Gu, H Yan, Y Leng… - Bioorganic & Medicinal …, 2021 - Elsevier
The farnesoid X receptor (FXR) is a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other bile acid related diseases because it plays a critical role in fibrosis, …
Number of citations: 1 www.sciencedirect.com

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